molecular formula C6H4BrN3O4 B6149064 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid CAS No. 2168107-74-0

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid

Cat. No.: B6149064
CAS No.: 2168107-74-0
M. Wt: 262
InChI Key:
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Description

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4BrN3O4 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-nitropyridine, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The carboxylic acid group can be esterified or amidated to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of substituted pyridine derivatives.

    Substitution: Formation of esters, amides, or other functionalized pyridine compounds.

Scientific Research Applications

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-bromo-5-nitropyridine
  • 2-amino-5-bromo-3-nitropyridine
  • 2-amino-3-nitropyridine-4-carboxylic acid

Uniqueness

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its carboxylic acid group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2168107-74-0

Molecular Formula

C6H4BrN3O4

Molecular Weight

262

Purity

95

Origin of Product

United States

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